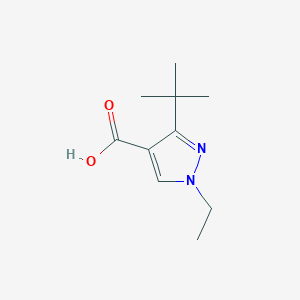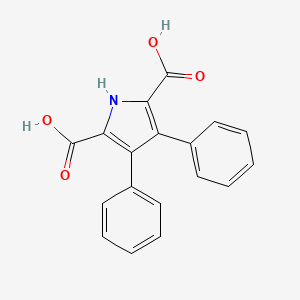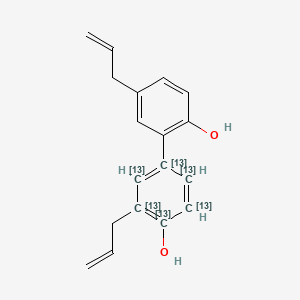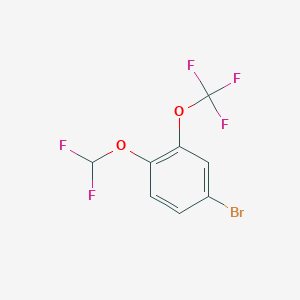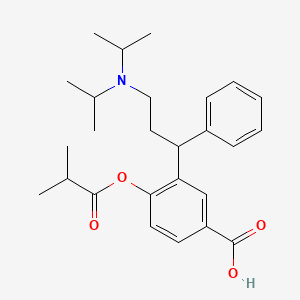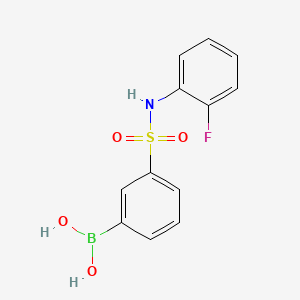
(3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a sulfamoyl group and a fluorophenyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2-fluoroaniline with chlorosulfonic acid to form the corresponding sulfamoyl chloride intermediate.
Coupling with Phenylboronic Acid: The sulfamoyl chloride intermediate is then reacted with phenylboronic acid under basic conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
(3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
科学的研究の応用
Chemistry
In chemistry, (3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid is used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions .
Biology and Medicine
In biology and medicine, this compound has potential applications in the development of pharmaceuticals. Its unique structure allows it to interact with biological targets, making it a valuable scaffold for drug design.
Industry
In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its ability to form stable carbon-carbon bonds makes it a key reagent in the synthesis of complex organic molecules.
作用機序
The mechanism of action of (3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. The fluorophenyl and sulfamoyl groups further enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler analog that lacks the sulfamoyl and fluorophenyl groups.
(3-(N-Phenylsulfamoyl)phenyl)boronic Acid: Similar structure but without the fluorine substitution.
(3-(N-(2-Chlorophenyl)sulfamoyl)phenyl)boronic Acid: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (3-(N-(2-Fluorophenyl)sulfamoyl)phenyl)boronic acid imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its analogs. This makes it a more versatile and effective reagent in various chemical and biological applications.
特性
CAS番号 |
1449142-51-1 |
|---|---|
分子式 |
C12H11BFNO4S |
分子量 |
295.10 g/mol |
IUPAC名 |
[3-[(2-fluorophenyl)sulfamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H11BFNO4S/c14-11-6-1-2-7-12(11)15-20(18,19)10-5-3-4-9(8-10)13(16)17/h1-8,15-17H |
InChIキー |
CSHNEUKEFGIIOZ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


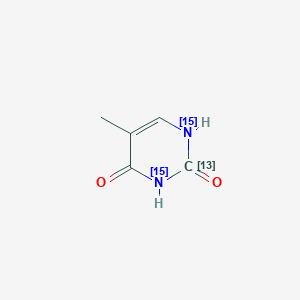
![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-N-pentanoyl-D-valine Methyl Ester](/img/structure/B13441291.png)
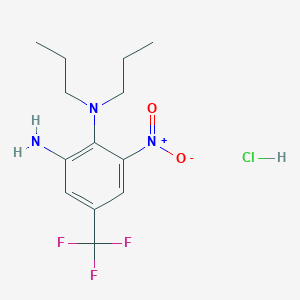
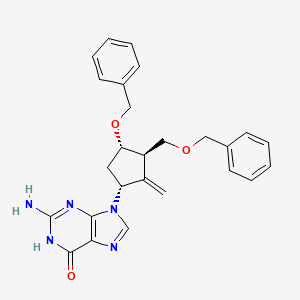
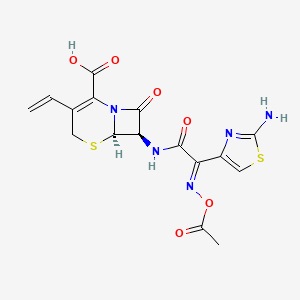
![3-[2-(3-Bromophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B13441311.png)
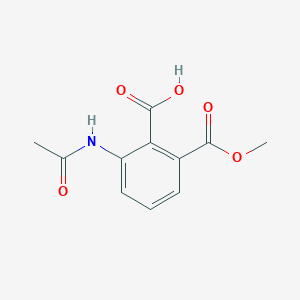

![(5Z)-5-[(E)-3-[2-[(2-methoxyphenyl)methoxy]phenyl]prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13441327.png)
